molecular formula C8H8Cl3N B6612022 3,4-dichloro-N-(2-chloroethyl)aniline CAS No. 74474-36-5

3,4-dichloro-N-(2-chloroethyl)aniline

Cat. No.: B6612022
CAS No.: 74474-36-5
M. Wt: 224.5 g/mol
InChI Key: KWVRSMHQRMJVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2-chloroethyl)aniline is a chemical compound with the molecular formula C8H8Cl3N and a molecular weight of 224.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-chloroethyl)aniline typically involves the reaction of 3,4-dichloroaniline with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-chloroethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxidation products.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually carried out under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substitution Reactions: The major products are substituted aniline derivatives.

    Oxidation Reactions: The major products are corresponding oxidation products such as nitro compounds.

    Reduction Reactions: The major products are amine derivatives.

Scientific Research Applications

3,4-dichloro-N-(2-chloroethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-chloroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to and modify the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

3,4-dichloro-N-(2-chloroethyl)aniline is unique due to its specific substitution pattern and the presence of the 2-chloroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,4-dichloro-N-(2-chloroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3N/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVRSMHQRMJVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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